molecular formula C12H9N3O5S B12491514 N-(furan-2-ylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(furan-2-ylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12491514
M. Wt: 307.28 g/mol
InChI Key: AZXNKSXGJRKCLX-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a furan ring, a benzothiazole ring, and a nitro group

Properties

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C12H9N3O5S/c16-15(17)8-3-4-10-11(6-8)21(18,19)14-12(10)13-7-9-2-1-5-20-9/h1-6H,7H2,(H,13,14)

InChI Key

AZXNKSXGJRKCLX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of furan-2-ylmethylamine with 6-nitro-1,2-benzothiazole-1,1-dione under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for similar compounds. This method can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its combination of a furan ring, a nitro group, and a benzothiazole ring, which provides it with distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research .

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